Product packaging for 1,2-Diethoxyanthracene-9,10-dione(Cat. No.:CAS No. 83584-93-4)

1,2-Diethoxyanthracene-9,10-dione

Cat. No.: B15249982
CAS No.: 83584-93-4
M. Wt: 296.3 g/mol
InChI Key: MFZQGVIVNYZZGI-UHFFFAOYSA-N
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Description

1,2-Diethoxyanthracene-9,10-dione is a high-purity anthracene-9,10-dione derivative offered for research use in life sciences and materials chemistry. This compound is strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use. Anthracene-9,10-dione derivatives are investigated for their potential as anticancer agents. These compounds can interact with DNA and inhibit key enzymes like Casein Kinase 2 (CK2), a target in oncology research . The specific substitution pattern on the anthracene core, such as the 1,2-diethoxy groups, can significantly influence the compound's DNA-binding properties and its resulting in vitro cytotoxicity, providing a platform for structure-activity relationship (SAR) studies . In materials science, alkoxy-substituted anthracene derivatives serve as highly efficient electron-transfer photosensitizers . They are used to initiate cationic photopolymerizations, enabling the energy from visible light sources to cure coatings, inks, and resins for additive fabrication and 3D printing . Researchers can leverage this compound to develop advanced photopolymerization systems with improved efficiency and longer wavelength sensitivity. Please note that while the broader anthracene-9,10-dione class is well-established in these research areas, the specific applications of the 1,2-diethoxy derivative are inferred from its structural properties and the documented uses of its close analogs .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O4 B15249982 1,2-Diethoxyanthracene-9,10-dione CAS No. 83584-93-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83584-93-4

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

1,2-diethoxyanthracene-9,10-dione

InChI

InChI=1S/C18H16O4/c1-3-21-14-10-9-13-15(18(14)22-4-2)17(20)12-8-6-5-7-11(12)16(13)19/h5-10H,3-4H2,1-2H3

InChI Key

MFZQGVIVNYZZGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OCC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Synthetic Routes to 1,2-Diethoxyanthracene-9,10-dione

The most common and logical precursor for the synthesis of this compound is Alizarin. researchgate.netnih.gov This dihydroxyanthraquinone serves as a versatile starting material, allowing for the direct conversion of its hydroxyl groups into ether linkages. The synthesis, therefore, is a clear example of a precursor-based functionalization strategy, where a well-established molecule is chemically modified to achieve the desired target compound.

The primary method for the synthesis of this compound is through the Williamson ether synthesis. This well-established organic reaction involves the alkylation of an alkoxide with an alkyl halide. nih.gov In this specific case, 1,2-dihydroxyanthracene-9,10-dione is first treated with a base to deprotonate the hydroxyl groups, forming a more nucleophilic dianion. This is followed by the addition of an ethylating agent, such as ethyl iodide or diethyl sulfate (B86663), to yield the desired diethoxy derivative.

The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often employed to ensure complete deprotonation of the phenolic hydroxyl groups. The reaction is typically carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or acetone, which can solvate the resulting cation without interfering with the nucleophilic substitution.

Table 1: Typical Reaction Conditions for the Williamson Ether Synthesis of this compound

Parameter Condition Purpose
Precursor 1,2-Dihydroxyanthracene-9,10-dione (Alizarin)Provides the anthraquinone (B42736) core and hydroxyl groups for etherification.
Ethylating Agent Ethyl iodide (C2H5I) or Diethyl sulfate ((C2H5)2SO4)Source of the ethyl groups for the ether linkages.
Base Sodium hydride (NaH) or Potassium carbonate (K2CO3)Deprotonates the hydroxyl groups to form the more reactive alkoxide.
Solvent Dimethylformamide (DMF) or AcetoneProvides a suitable medium for the reaction to occur.
Temperature Room temperature to refluxTo control the reaction rate and ensure completion.

To improve the efficiency and sustainability of the etherification process, phase-transfer catalysis (PTC) can be employed. rsc.orgwikipedia.org Phase-transfer catalysts, such as quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the anionic nucleophile (the deprotonated alizarin) from an aqueous or solid phase into the organic phase where the alkylating agent is dissolved. masterorganicchemistry.combyjus.com This technique can lead to faster reaction rates, milder reaction conditions, and the use of less hazardous solvents. For instance, the use of a catalyst like tetrabutylammonium (B224687) bromide (TBAB) could allow the reaction to proceed efficiently in a biphasic system, reducing the need for anhydrous polar aprotic solvents. iagi.or.id

Chemical Transformations and Derivatization of this compound

The reactivity of this compound is dictated by the interplay of the electron-withdrawing quinone system and the electron-donating ethoxy groups. nih.gov This substitution pattern influences the susceptibility of the aromatic rings to both nucleophilic and electrophilic attack.

Nucleophilic Substitution Reactions on the Anthraquinone Core

The anthraquinone core is generally susceptible to nucleophilic aromatic substitution (SNA_r_), particularly at positions activated by the carbonyl groups. wikipedia.orgmasterorganicchemistry.comnih.govlibretexts.orgnumberanalytics.com However, the presence of the electron-donating ethoxy groups at the 1 and 2 positions can modulate this reactivity. While the carbonyl groups withdraw electron density from the aromatic rings, making them more electrophilic, the ethoxy groups donate electron density through resonance, which can partially counteract this effect.

Despite this, nucleophilic substitution reactions can still occur, especially at the halogenated positions if the starting material is a halo-substituted this compound. The outcome of such reactions would depend on the nature of the nucleophile and the specific reaction conditions.

Electrophilic Addition and Substitution Reactions

The electron-donating nature of the ethoxy groups makes the aromatic ring to which they are attached more susceptible to electrophilic attack compared to the unsubstituted anthraquinone. nih.govacs.org Therefore, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially on the ring bearing the ethoxy groups.

Halogenation: Electrophilic halogenation, for instance with bromine (Br2) in the presence of a Lewis acid catalyst, would likely lead to the substitution of hydrogen atoms on the di-substituted ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org The exact position of substitution would be directed by the combined electronic and steric effects of the ethoxy groups.

Nitration and Sulfonation: Similarly, nitration using a mixture of nitric and sulfuric acid, or sulfonation with fuming sulfuric acid, would introduce nitro (NO2) or sulfonic acid (SO3H) groups onto the activated aromatic ring. byjus.comrsc.org The electron-donating character of the ethoxy groups facilitates these electrophilic attacks.

Table 2: Predicted Reactivity of this compound in Electrophilic Substitution Reactions

Reaction Reagents Expected Outcome
Halogenation Br2, FeBr3Substitution of hydrogen on the ethoxy-substituted ring.
Nitration HNO3, H2SO4Introduction of a nitro group onto the ethoxy-substituted ring.
Sulfonation Fuming H2SO4Introduction of a sulfonic acid group onto the ethoxy-substituted ring.

Cycloaddition and Annulation Reactions Leading to Fused Heterocyclic Systems

The anthracene-9,10-dione core is a valuable platform for constructing fused heterocyclic systems through cycloaddition and annulation reactions. These reactions expand the π-conjugated system and introduce new functionalities, leading to materials with tailored electronic and photophysical properties.

One prominent strategy involves the construction of fused heterocycles containing nitrogen. For instance, oxa-aza-phenanthrene and anthracene (B1667546) derivatives with a bridgehead nitrogen atom can be synthesized in an aqueous micellar system. rsc.org This approach offers an efficient and environmentally friendly route to novel fused systems. Another important class of fused heterocycles, anthra[1,2-d] rsc.orgrsc.orgrsc.orgtriazine-4,7,12(3H)-triones, has been developed as effective antistaphylococcal agents. researchgate.net These are synthesized from 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid derivatives through sequential conversion into amides followed by an endo-cyclization. researchgate.net

The Diels-Alder reaction, a powerful tool in organic synthesis, allows for the [4+2] cycloaddition of dienophiles to the 9,10-positions of the anthracene core. researchgate.net Although anthracene itself is a reactive diene, the reaction often requires thermal activation. researchgate.net The reactivity can be influenced by substituents on the anthracene ring.

Furthermore, annulation reactions can be employed to create fused systems. A notable example is the synthesis of a tricyclic 9,10-dioxa-1,2-diaza-anthracene system by reacting tetrafluoropyridazine (B1595357) with catechol. beilstein-journals.orgresearchgate.netnih.gov This reaction proceeds via a sequential nucleophilic aromatic substitution, demonstrating the utility of perfluoroheteroaromatic compounds in building complex heterocyclic architectures. beilstein-journals.orgresearchgate.netnih.gov

Table 1: Examples of Fused Heterocyclic Systems Derived from Anthracene-9,10-dione Precursors

Precursor Reagents Fused Heterocyclic System Reference
Anthracene derivative Not specified Oxa-aza-phenanthrene derivative rsc.org
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid derivative Amide formation, then sodium nitrite (B80452) in acetic acid Anthra[1,2-d] rsc.orgrsc.orgrsc.orgtriazine-4,7,12(3H)-trione researchgate.net
Tetrafluoropyridazine and Catechol Sodium hydride, THF 3,4-difluoro-9,10-dioxa-1,2-diaza-anthracene beilstein-journals.orgnih.gov

Redox Processes and Selective Reduction Strategies

The redox behavior of anthracene-9,10-dione derivatives is fundamental to their application in molecular electronics and as photosensitizers. The quinone moiety can undergo reversible reduction to the corresponding hydroquinone, a process that can be finely tuned by the substituents on the aromatic core.

Derivatives of 9,10-anthraquinone featuring thiophene (B33073) side arms can be reduced and oxidized through a two-step redox process. rsc.org The electrochemical properties of these compounds have been investigated using cyclic voltammetry (CV), revealing their potential as redox-active switches in molecular electronic devices. rsc.org The reduction potentials can be influenced by the nature and position of the substituents.

Selective reduction strategies are crucial for controlling the outcome of reactions involving the anthraquinone core. Photochemical methods have been employed for the hydroxylation and reduction of anthracene-9,10-dione. rsc.org Irradiation of anthracene-9,10-dione in sulfuric acid can lead to the formation of hydroxylated products as well as reduction products like anthracen-9(10H)-one. rsc.org

Proton-coupled electron transfer (PCET) represents a sophisticated strategy for the selective oxidation of molecules. researchgate.net Redox-active guanidines have been shown to be effective PCET reagents. researchgate.net The redox potential of these reagents, along with their Brønsted basicity, determines their capacity for homolytic cleavage of E-H bonds. researchgate.net This approach could potentially be applied to the selective transformation of substituted anthracene-9,10-diones.

Table 2: Redox Properties of Anthraquinone Derivatives

Derivative Type Technique Key Finding Potential Application Reference
Thiophene-substituted 9,10-anthraquinones Cyclic Voltammetry (CV) Two-step reversible redox process Molecular redox switches rsc.org
Anthracene-9,10-dione Photochemistry in H₂SO₄ Formation of hydroxylated and reduced products Functionalization of the anthraquinone core rsc.org
p-Bisguanidino-benzenes Not specified High redox potential and Brønsted basicity Proton-coupled electron transfer (PCET) reagents researchgate.net

Post-Synthetic Modification and Polymerization Techniques

Post-synthetic modification of the this compound scaffold allows for the introduction of a wide range of functional groups, enabling the fine-tuning of its properties for specific applications. These modifications can be performed on the periphery of the molecule without altering the core structure.

One example of post-synthetic modification is the conversion of amino-substituted anthraquinone derivatives into amides, which can then undergo further reactions like cyclization to form more complex structures. researchgate.net This highlights the potential for building intricate molecular architectures from simpler anthraquinone precursors.

The anthracene moiety, including derivatives like 9,10-diethoxyanthracene (B1583715), plays a significant role in polymerization processes, particularly in UV-LED curing. radtech2020.com While 9,10-diethoxyanthracene itself may not form free radicals, it can act as a photosensitizer. radtech2020.com It absorbs energy at longer wavelengths and transfers it to photoinitiators, which then generate the free radicals necessary to initiate polymerization. radtech2020.com This is particularly useful for curing thick or pigmented films, as the longer wavelength light can penetrate deeper into the material. radtech2020.com The use of such sensitizers broadens the range of photoinitiators that can be effectively used with UV-LED lamps. radtech2020.com

Furthermore, anthracene derivatives can influence polymerization reactions in other ways. For instance, anthracene-9,10-endoperoxide has been observed to accelerate the polymerization of styrene. fu-berlin.de Thioxanthone derivatives have also been investigated as one-component photoinitiators for free-radical polymerization. mdpi.com

Table 3: Applications of Anthracene Derivatives in Polymerization

Anthracene Derivative Role Polymerization Process Mechanism Reference
9,10-Diethoxyanthracene Sensitizer UV-LED Curing Energy transfer to photoinitiators radtech2020.com
Thioxanthone derivatives One-component photoinitiator Free-radical polymerization Not specified mdpi.com
Anthracene-9,10-endoperoxide Accelerator Styrene polymerization Not specified fu-berlin.de

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,2-Diethoxyanthracene-9,10-dione, NMR is crucial for verifying the specific substitution pattern and ensuring the absence of other isomers.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the two ethoxy groups. The aromatic region would display a complex pattern of multiplets corresponding to the six protons on the anthracene (B1667546) core. The specific chemical shifts and coupling constants of these protons are highly sensitive to their position relative to the carbonyl and ethoxy substituents.

The ethoxy groups would give rise to two sets of signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from spin-spin coupling with each other. The integration of these signals would confirm the presence of two ethoxy groups.

Expected ¹H NMR Data for this compound (Based on analogous structures and theoretical predictions)

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.50 - 8.30Multiplets-
Methylene (-OCH₂-)4.00 - 4.30Quartet~7
Methyl (-CH₃)1.40 - 1.60Triplet~7

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for the carbonyl carbons, the aromatic carbons (both substituted and unsubstituted), and the carbons of the ethoxy groups. The carbonyl carbons are typically observed at the downfield end of the spectrum. The chemical shifts of the aromatic carbons are influenced by the electron-donating ethoxy groups and the electron-withdrawing carbonyl groups.

Expected ¹³C NMR Data for this compound (Based on analogous structures and theoretical predictions)

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)180 - 185
Aromatic (C-O)150 - 160
Aromatic (C-H & C-C)120 - 140
Methylene (-OCH₂-)65 - 75
Methyl (-CH₃)14 - 16

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for identifying the quaternary carbons and confirming the placement of the ethoxy groups by observing correlations from the methylene protons to the aromatic carbons at the points of attachment.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the two carbonyl (C=O) groups, typically appearing in the region of 1660-1680 cm⁻¹. mdpi.com The presence of two ethoxy groups would be indicated by C-O stretching vibrations in the range of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. mdpi.com

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. For centrosymmetric molecules, certain vibrations may be Raman active but IR inactive, and vice versa. sns.it In the case of this compound, Raman spectroscopy would also clearly show the characteristic carbonyl stretching frequency and aromatic ring vibrations.

Key Vibrational Frequencies for this compound (Based on data for 9,10-anthracenedione and related compounds)

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
C=O Stretch1660 - 1680IR, Raman
Aromatic C=C Stretch1580 - 1600IR, Raman
C-O Stretch1250 - 1000IR
Aromatic C-H Bend700 - 900IR

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Visible Spectroscopy : The parent 9,10-anthraquinone exhibits characteristic absorption bands in the UV-Vis spectrum. nist.govresearchgate.net The introduction of two electron-donating ethoxy groups at the 1 and 2 positions is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated π-system and the electron-donating nature of the substituents.

Fluorescence Spectroscopy : While many anthraquinone (B42736) derivatives are only weakly fluorescent, the substitution pattern can significantly influence their emission properties. rsc.org The fluorescence spectrum of this compound, if emissive, would likely show a Stokes shift, with the emission maximum at a longer wavelength than the absorption maximum. The specific emission wavelength and quantum yield would be dependent on the solvent polarity.

Expected Electronic Spectroscopy Data for this compound (Based on general trends for substituted anthraquinones)

Spectroscopic Parameter Expected Value
Absorption Maximum (λmax)Shifted to longer wavelengths compared to 9,10-anthraquinone
Molar Absorptivity (ε)High, characteristic of an extended π-system
Emission Maximum (λem)Dependent on substitution and solvent

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₁₈H₁₆O₄), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. The fragmentation pattern in the mass spectrum would likely involve the loss of the ethoxy groups. Common fragmentation pathways could include the loss of an ethyl radical (•C₂H₅) followed by the loss of a carbonyl group (CO), or the loss of an ethoxy radical (•OC₂H₅). Analysis of these fragments helps to confirm the presence and connectivity of the substituent groups. For the parent 9,10-anthracenedione, the mass spectrum is well-documented. nist.gov

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing Arrangements

In a study of 1,4-diethoxy-9,10-anthraquinone, the asymmetric unit of the crystal contained two crystallographically independent molecules. researchgate.net This indicates slight differences in their conformations or environments within the crystal lattice. The core anthraquinone ring system in these molecules is not perfectly planar but exhibits a slight bend, with dihedral angles of 2.33 (8)° and 13.31 (9)° between the two terminal benzene (B151609) rings for the two independent molecules. researchgate.net This deviation from planarity is a common feature in substituted anthraquinones.

The crystal packing of 1,4-diethoxy-9,10-anthraquinone is characterized by a "dimer-herringbone" pattern. researchgate.net The two independent molecules form slipped-parallel π-π stacking interactions, creating a dimeric structure with an average interplanar distance of 3.45 Å. researchgate.net The centroid-centroid distances of these π-π interactions range from 3.6659 (15) to 3.8987 (15) Å. researchgate.net Additionally, the molecules are interconnected by C—H⋯O hydrogen bonds, which link the molecules into a tape-like structure along one of the crystallographic axes. researchgate.net It is reasonable to anticipate that this compound would exhibit similar, though not identical, packing motifs, influenced by the specific positions of the ethoxy groups.

Table 1: Representative Crystallographic Data for 1,4-Diethoxy-9,10-anthraquinone researchgate.net

ParameterMolecule AMolecule B
FormulaC₁₈H₁₆O₄C₁₈H₁₆O₄
Crystal SystemMonoclinicMonoclinic
Space GroupP2(1)/nP2(1)/n
a (Å)7.8931 (4)7.8931 (4)
b (Å)25.1319 (12)25.1319 (12)
c (Å)15.0210 (7)15.0210 (7)
β (°)103.589 (2)103.589 (2)
Volume (ų)2897.4 (2)2897.4 (2)
Z88
Dihedral Angle (rings)2.33 (8)°13.31 (9)°

This data is for 1,4-diethoxy-9,10-anthraquinone and is presented to illustrate the typical structural features of diethoxy-substituted anthraquinones.

Chiroptical Properties and Circular Dichroism (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. Chiroptical properties, such as optical rotation and circular dichroism, arise from the differential interaction of a chiral molecule with left and right circularly polarized light. For a derivative of this compound to be chiroptically active, it must be chiral. Chirality could be introduced into the molecule in several ways, for instance, by the presence of a chiral center in one or both of the ethoxy side chains (e.g., by using (S)- or (R)-2-butoxy groups instead of ethoxy groups) or by creating a situation of atropisomerism, where rotation around a single bond is restricted, leading to stable, non-superimposable mirror-image conformations.

Circular dichroism (CD) spectroscopy is a key technique for studying chiral molecules. It measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. A CD spectrum consists of positive and negative peaks, which provide information about the absolute configuration and the conformational features of a chiral molecule.

While no specific studies on the circular dichroism of chiral derivatives of this compound were identified, the chiroptical properties of other chiral anthracene derivatives have been investigated. For example, the photocyclodimerization of unsymmetrically substituted anthracenes can lead to chiral dimers, and their absolute configurations can be elucidated using a combination of experimental CD spectroscopy and theoretical calculations. acs.org The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the chromophoric units within the chiral molecule.

The synthesis of optically active compounds with chiral substituents has been shown to induce circular dichroism. nih.gov For a chiral derivative of this compound, the anthraquinone core would act as the primary chromophore. The electronic transitions of this chromophore would be perturbed by the chiral environment, giving rise to a characteristic CD spectrum. Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, and by comparing the calculated spectrum with the experimental one, the absolute configuration of the chiral derivative can be determined. nih.govmetu.edu.tr

Electronic, Optical, and Electrochemical Properties

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of anthraquinone (B42736) derivatives is fundamentally governed by the interplay between the aromatic rings and the electron-withdrawing carbonyl groups. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions and reactivity of these molecules.

The HOMO energy level is a critical parameter that influences a molecule's electron-donating ability. In the case of 1,2-diethoxyanthracene-9,10-dione, the presence of electron-donating ethoxy groups is anticipated to raise the HOMO energy level compared to unsubstituted anthraquinone. This is because the lone pairs of the oxygen atoms in the ethoxy groups can participate in π-conjugation with the aromatic system, increasing the electron density and thus the energy of the HOMO.

The LUMO energy level relates to a molecule's electron-accepting ability. In anthraquinone systems, the LUMO is primarily located on the central quinone ring with significant contributions from the carbonyl groups. acs.org The introduction of electron-donating alkoxy groups is expected to have a less pronounced effect on the LUMO energy compared to the HOMO energy. Studies on 2,6-dialkoxy-9,10-anthraquinones show that the substitution raises the LUMO level by a smaller amount (approximately 0.15 eV in DCM) compared to the shift in the HOMO level. acs.org This indicates that the electron-accepting character of the anthraquinone core is only slightly diminished by the presence of the ethoxy groups.

Table 1: Calculated Frontier Molecular Orbital Energies for Unsubstituted and Substituted Anthraquinones

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Anthraquinone (in vacuum)-7.00-2.804.20
2,6-Dialkoxy-9,10-anthraquinone (in vacuum)Higher than AnthraquinoneSlightly higher than AnthraquinoneNarrower than Anthraquinone

Note: The data for 2,6-dialkoxy-9,10-anthraquinone is presented qualitatively based on the trends reported in computational studies. nih.gov Specific values for this compound are not available.

Photophysical Characteristics

The photophysical properties of this compound, including its absorption and emission behavior, are directly linked to its electronic structure. The presence of ethoxy groups is expected to induce noticeable changes in these characteristics compared to the parent anthraquinone.

The UV-Vis absorption spectrum of anthraquinone derivatives typically exhibits several bands corresponding to π-π* and n-π* transitions. The introduction of electron-donating groups like alkoxy substituents generally leads to a bathochromic (red) shift in the absorption maxima. This is a direct consequence of the narrowed HOMO-LUMO gap.

For 2,6-dialkoxy-9,10-anthraquinones, a bathochromic shift of the main absorption bands is observed compared to unsubstituted anthraquinone. acs.org It is reasonable to expect a similar red-shift for this compound. The exact position of the absorption maxima and the corresponding molar extinction coefficients would depend on the specific solvent environment due to solvatochromic effects. While precise data for the target molecule is unavailable, related substituted anthraquinones show absorption in the visible region. acs.org

Table 2: Absorption Characteristics of Related Anthraquinone Compounds

CompoundSolventAbsorption Maximum (λmax, nm)
AnthraquinoneEthanol251, 272, 325
2,6-Dialkoxy-9,10-anthraquinonesDichloromethane (B109758)~275, ~302, ~349

Note: Data for anthraquinone is from general spectroscopic databases. Data for 2,6-dialkoxy-9,10-anthraquinones is from a study on this class of compounds. acs.org Specific data for this compound is not available.

Anthraquinone itself is generally considered to be non-fluorescent or very weakly fluorescent due to efficient intersystem crossing to the triplet state. However, the introduction of substituents can significantly alter the fluorescence properties. Electron-donating groups can, in some cases, enhance fluorescence quantum yields.

For many substituted anthraquinones, fluorescence can be weak. rsc.org The fluorescence quantum yields and lifetimes are highly sensitive to the nature and position of the substituents, as well as the solvent polarity. For some amino-substituted anthraquinones, fluorescence quantum yields and lifetimes show unusual behavior in nonpolar solvents compared to more polar environments, suggesting structural changes in the molecule with solvent polarity. rsc.org Without experimental data, it is difficult to predict the exact fluorescence behavior of this compound, but it is likely to be a weak emitter.

Upon absorption of a photon, a molecule of this compound would be promoted to an excited singlet state (S1). The deactivation of this excited state can occur through several pathways:

Fluorescence: Radiative decay from S1 to the ground state (S0), emitting a photon. As mentioned, this is often an inefficient process for anthraquinones.

Internal Conversion (IC): Non-radiative decay from S1 to S0, releasing energy as heat.

Intersystem Crossing (ISC): A non-radiative transition from the singlet excited state (S1) to a triplet excited state (T1). This is typically a very efficient process in anthraquinone and its derivatives, leading to a high population of the triplet state.

Phosphorescence: Radiative decay from the triplet state (T1) to the ground state (S0). This is a spin-forbidden process and is usually observed at low temperatures.

Photochemical Reactions: The excited molecule can undergo chemical reactions, such as hydrogen abstraction or cycloaddition reactions.

The dominant deactivation pathway for many anthraquinone derivatives is intersystem crossing to the triplet state. The triplet state is often responsible for the photosensitizing properties of these compounds, as it can transfer its energy to other molecules, such as molecular oxygen, to generate reactive oxygen species.

Photosensitization Capabilities

Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, often leading to subsequent chemical reactions. While the broader family of anthracene (B1667546) derivatives has been studied for their photochemical properties, specific research detailing the photosensitization capabilities of this compound is not readily found in published scientific literature.

Electrochemical Behavior

The electrochemical behavior of anthraquinone derivatives is a key area of investigation, often characterized by their redox properties.

Specific redox potentials and cyclic voltammetry data for this compound are not available in the reviewed literature. However, studies on other 9,10-disubstituted anthracene derivatives indicate that they can undergo quasi-reversible oxidation processes. The functional groups attached to the anthracene core have a recognized impact on the electrochemical behavior, though in some cases, the variation in redox potentials can be minor (±0.10 eV) with different phenyl substitutions at the 9 and 10 positions. For instance, certain anthraquinone derivatives, such as anthraquinone-2,6-disulfamidic acid, exhibit a reversible redox reaction at approximately -0.65 V vs. Ag/AgCl at a high pH. The redox potential of quinones is also known to be highly dependent on the pH of the electrolyte.

Detailed studies on the electron transfer dynamics and mechanisms specifically for this compound have not been identified in the available research. For context, research on the closely related compound 9,10-diethoxyanthracene (B1583715) has shown that photoinduced electron transfer can occur from its excited state. In acetonitrile, this electron transfer proceeds from the singlet excited state, while in reverse micelles, it is gated by the intersystem crossing to the triplet state. The initial photoinduced electron transfer can lead to the formation of a radical cation.

The electrochemical stability and reversibility are critical parameters for applications such as in redox flow batteries. There is no specific information available concerning the electrochemical stability and reversibility of this compound. Generally, the stability of radical ions formed during the electrochemical processes of anthracene derivatives can be a subject of investigation. For example, studies on 9,10-diphenylanthracene (B110198) have demonstrated that under carefully controlled conditions, fairly stable solutions of its radical anion can be produced. The reversibility of the redox reactions in anthraquinone derivatives is a known feature, with some showing reversible two-electron transfers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the properties of molecules like 1,2-Diethoxyanthracene-9,10-dione. These methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large organic molecules.

Geometry Optimization and Conformational Analysis

The first step in any quantum chemical study is to determine the most stable three-dimensional structure of the molecule. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The presence of the two ethoxy groups introduces conformational flexibility. Different orientations of the ethyl chains relative to the anthracene (B1667546) core can lead to various conformers with distinct energies.

Computational studies on similar substituted anthraquinones have shown that the planarity of the central anthraquinone (B42736) ring system is largely maintained. mdpi.com The ethoxy groups, however, can rotate around the C-O bonds. The most stable conformation is typically one that minimizes steric hindrance between the ethoxy groups and the adjacent hydrogen atoms on the aromatic ring. Advanced computational methods can map the potential energy surface associated with the rotation of these ethoxy groups to identify all low-energy conformers and the energy barriers between them.

Table 1: Illustrative Optimized Geometrical Parameters for an Anthraquinone Derivative (B3LYP/6-311++G(d,p))

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.22--
C-C (aromatic)1.39 - 1.42--
C-O1.36--
O-C (ethyl)1.43--
C-C-C (ring)-118 - 122-
C-O-C-117-
C-C-O-C--Variable (Defines conformation)

Note: This table is illustrative and based on typical values for similar compounds. Specific values for this compound would require dedicated calculations.

Electronic Band Structure and Density of States

The electronic properties of this compound are crucial for understanding its reactivity and its potential applications in electronic devices. DFT calculations can provide detailed information about the electronic band structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and electronic excitability.

The Density of States (DOS) plot provides a visual representation of the number of available electronic states at each energy level. For this compound, the DOS would show distinct peaks corresponding to the molecular orbitals. The contribution of the diethoxy substituents to the frontier orbitals can be analyzed to understand their influence on the electronic properties of the anthraquinone core. Studies on substituted anthraquinones have shown that electron-donating groups, such as ethoxy groups, tend to increase the energy of the HOMO, thereby reducing the HOMO-LUMO gap. tandfonline.com

Prediction of Spectroscopic Properties (UV-Vis, NMR)

Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. nih.govacs.org By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λmax). For this compound, the UV-Vis spectrum is expected to be influenced by the substitution pattern. The ethoxy groups are likely to cause a red-shift (bathochromic shift) in the absorption bands compared to the parent anthraquinone molecule. The accuracy of these predictions can be improved by considering solvent effects using models like the Polarizable Continuum Model (PCM). acs.org

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using quantum chemical methods. By computing the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of an external magnetic field, the chemical shifts can be predicted. These theoretical predictions are invaluable for interpreting experimental NMR spectra and for confirming the structure of the synthesized compound.

Table 2: Illustrative Predicted Spectroscopic Data for a Substituted Anthraquinone

PropertyPredicted Value
λmax (UV-Vis)~450 nm (Calculated using TD-DFT/B3LYP/6-31G(d)) nih.gov
¹³C NMR Chemical Shifts (ppm)Aromatic Carbons: 110-140, Carbonyl Carbons: ~180
¹H NMR Chemical Shifts (ppm)Aromatic Protons: 7.0-8.5, Ethoxy Protons: 1.4 (CH₃), 4.2 (CH₂)

Note: This table is illustrative and based on typical values for similar compounds. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of molecules in a condensed phase, such as in a solution. nih.govtandfonline.comnorthumbria.ac.ukfigshare.com MD simulations model the movement of atoms and molecules over time based on classical mechanics and a force field that describes the interactions between particles.

For this compound, MD simulations can provide insights into its solvation, aggregation behavior, and intermolecular interactions with solvent molecules or other solute molecules. By simulating a system containing one or more molecules of the compound surrounded by solvent molecules, it is possible to study how the ethoxy groups affect its solubility and how the molecules might arrange themselves in solution. These simulations are particularly important for understanding how the compound would behave in a real-world application, such as in a dye solution or as a component in an organic electronic device.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.netresearchgate.net By developing a QSPR model for a class of compounds, it is possible to predict the properties of new, unsynthesized molecules.

For anthraquinone derivatives, QSPR models have been developed to predict properties such as solubility, toxicity, and chromatographic retention times. nih.govnih.gov To build a QSPR model for properties of this compound, one would first need a dataset of related anthraquinone derivatives with known experimental values for the property of interest. Various molecular descriptors, which are numerical representations of the molecular structure, would then be calculated. These descriptors can encode information about the topology, geometry, and electronic structure of the molecules. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates the descriptors with the property. Such a model could then be used to predict the properties of this compound and to design new derivatives with desired characteristics.

Symmetry-Coordinate Structural Decomposition (SCSD) for Molecular Distortion Analysis

Symmetry-Coordinate Structural Decomposition (SCSD) is a method used to quantify the distortion of a molecule from an idealized, high-symmetry geometry. nih.govrsc.orgresearchgate.net The anthracene-9,10-dione core has an idealized D₂h symmetry. However, substitution and crystal packing forces can cause the molecule to distort from this ideal geometry.

The SCSD method breaks down the complex, low-symmetry structure of a distorted molecule into a linear combination of symmetry-adapted deformation modes of a reference high-symmetry structure. nih.govrsc.org For this compound, this analysis could reveal the primary modes of distortion, such as bending or twisting of the anthraquinone core, induced by the ethoxy substituents. This quantitative analysis of molecular distortion is valuable for understanding structure-property relationships, as even small deviations from ideal symmetry can have a significant impact on the electronic and photophysical properties of the molecule. nih.gov

Structure Property and Structure Activity Relationship Studies

Impact of Ethoxy Group Positionality on Electronic and Optical Properties

The placement of substituents on the anthraquinone (B42736) core is a critical determinant of the molecule's electronic and optical characteristics. In the case of 1,2-Diethoxyanthracene-9,10-dione, the presence of two electron-donating ethoxy groups on the same aromatic ring significantly influences its properties. The position of these groups dictates the extent of electronic perturbation to the anthraquinone system.

Computational studies on various anthraquinone derivatives show that the positioning of functional groups has a profound effect on their electronic, transport, and optical properties. researchgate.net The addition of electron-withdrawing groups, for example, can notably reduce the HOMO-LUMO gap and improve electron injection capabilities. researchgate.net Conversely, electron-donating groups, such as the ethoxy groups in this compound, are expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO), thereby narrowing the HOMO-LUMO gap and shifting the absorption spectrum to longer wavelengths (a bathochromic shift).

Studies on constitutional isomers of substituted anthraquinones reveal that substitution at position 1 versus position 2 leads to distinct electrochemical and optical properties. nih.gov While the absorption profiles of many 9,10-disubstituted anthracenes exhibit similar vibronic bands, the electronic nature of the substituents does play a role. mdpi.com For 1,2-di-substituted patterns, the proximity of the ethoxy groups can lead to specific electronic interactions and steric effects that further modulate the optoelectronic properties compared to, for instance, a 1,4- or 2,6-disubstituted analogue.

Table 1: Expected Impact of Ethoxy Group Position on Anthraquinone Properties

PropertyEffect of 1,2-Diethoxy SubstitutionRationale
Absorption Maximum (λmax) Bathochromic (Red) ShiftThe electron-donating nature of ethoxy groups raises the HOMO energy level, decreasing the HOMO-LUMO gap.
HOMO-LUMO Gap DecreasedElectron-donating substituents destabilize the HOMO, leading to a smaller energy gap. researchgate.net
Ionization Potential LoweredThe molecule is more easily oxidized due to the electron-rich nature imparted by the ethoxy groups. nih.gov
Fluorescence Potentially AlteredThe position and nature of substituents can influence fluorescence quantum yields and lifetimes.

Correlation between Molecular Architecture and Electrochemical Performance

The electrochemical behavior of anthraquinone derivatives is intrinsically linked to their molecular structure. The anthraquinone core itself is a redox-active moiety, capable of undergoing reversible reduction processes. The introduction of substituents, such as the ethoxy groups in this compound, modulates these electrochemical properties.

Research on donor-acceptor compounds based on anthraquinone shows that substitution with electron-donating groups shifts the reduction potentials. nih.gov Specifically, substitution with strong electron-donating groups tends to make the reduction of the anthraquinone core more difficult (i.e., shifts the reduction potential to more negative values). nih.gov This effect is more pronounced for substituents at the 2-position compared to the 1-position. nih.gov Therefore, in this compound, the combined influence of ethoxy groups at both positions is expected to result in a reduction potential that is more negative than that of unsubstituted anthraquinone.

Table 2: Redox Potentials of Selected Substituted Anthraquinone Derivatives

CompoundFirst Reduction E1/2 (V vs Fc+/Fc)Oxidation E1/2 (V vs Fc+/Fc)Reference
Anth-1-Phenox-1.41+0.32 nih.gov
Anth-2-Phenox-1.39+0.40 nih.gov
Anth-1-NPh2-1.43+0.62 nih.gov
Anth-2-NPh2-1.42+0.68 nih.gov

This table illustrates the trend where 1-substituted derivatives are easier to oxidize (have a lower oxidation potential) than their 2-substituted counterparts. Data adapted from nih.gov.

Influence of Ancillary Substituents on Chemical Reactivity and Synthetic Outcomes

The reactivity of the this compound scaffold and the outcomes of synthetic transformations are heavily influenced by the directing effects of the existing ethoxy groups and can be further modified by the introduction of other ancillary substituents. The two electron-donating ethoxy groups activate the aromatic ring towards electrophilic substitution and will direct incoming electrophiles to specific positions, primarily ortho and para to the activating groups.

Furthermore, the core structure can be modified through modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyura cross-coupling, have been successfully employed to synthesize various 9,10-disubstituted anthracene (B1667546) derivatives. nih.gov This suggests that the anthraquinone core of this compound could potentially undergo similar transformations, allowing for the introduction of a wide range of aryl or other groups, provided a suitable leaving group (like a halogen) is first installed on the ring.

The introduction of ancillary substituents can also be used to tune the molecule's properties for specific applications. For example, adding charged side chains can dramatically alter solubility and biological interactions. nih.govacs.org The directed structural modification of amino-substituted 9,10-anthracenediones with various pharmacophore fragments is a common strategy to develop new biologically active compounds, a principle that could be extended to derivatives of this compound. biointerfaceresearch.com

Designing Derivatives for Enhanced Performance in Specific Applications

The rational design of derivatives of this compound allows for the fine-tuning of its properties to enhance performance in targeted applications, ranging from organic electronics to medicinal chemistry.

For organic electronics, such as Organic Thin-Film Transistors (OTFTs), functionalization at the 9,10-positions of an anthracene core has been shown to strongly affect the solid-state arrangement, which is a critical factor for charge transport. mdpi.comnih.gov While substitution can be used to tune thermal stability, it can also impact intermolecular π-π stacking distances, which directly influences charge mobility. nih.gov By strategically adding or modifying substituents on the this compound framework, one could optimize molecular packing to improve device performance.

In the realm of energy storage, anthraquinone derivatives are being explored for use in all-organic redox flow batteries. biointerfaceresearch.com By attaching specific functional groups, such as those that enhance solubility in aqueous or organic electrolytes (e.g., 1,4-Bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione), it is possible to create materials with stable charging and discharging cycles. biointerfaceresearch.com

In medicinal chemistry, anthraquinone-based compounds are investigated as anticancer agents. researchgate.net The mechanism often involves targeting cellular proteins or DNA. researchgate.net Designing derivatives of this compound could involve adding pharmacophores that enhance binding affinity to specific biological targets or introducing substituents that modulate the compound's redox properties to generate reactive oxygen species (ROS). researchgate.net

Table 3: Design Strategies for Enhanced Performance of Anthraquinone Derivatives

ApplicationStructural Modification StrategyDesired Outcome
Organic Electronics Introduce bulky or planar groups at other positions.Optimize solid-state packing and π-π overlap for higher charge mobility. mdpi.comnih.gov
Redox Flow Batteries Attach long, solubilizing ether or amine chains.Increase electrolyte solubility and improve cycling stability. biointerfaceresearch.com
Anticancer Agents Add cationic side chains or DNA-intercalating moieties.Enhance DNA binding or target specific enzymes like topoisomerase. nih.govnih.gov
Research Tools Functionalize with fluorescent tags or photo-cleavable groups.Create probes for studying biological processes like DNA dynamics. acs.org

Relationship between Anthraquinone Structure and DNA Binding Modes for Research Tools

The planar aromatic system of the anthraquinone core makes it a suitable scaffold for designing molecules that interact with DNA, which can be exploited for developing research tools and therapeutic agents. The mode of this interaction—typically intercalation between base pairs or binding within the major or minor grooves—is highly dependent on the structure, number, and charge of the substituents attached to the anthraquinone ring. nih.govacs.org

Studies have shown that a structural modification can completely change the DNA binding mode. nih.govacs.org For instance, mono- and di-cationic substituted anthraquinones tend to bind to DNA primarily through intercalation. nih.govacs.org In this mode, the planar anthraquinone ring stacks between the DNA base pairs. However, increasing the number of cationic charges, as in a tetracationic anthraquinone, can switch the preferred binding mode to non-intercalative association within the DNA minor groove. nih.gov This change in binding mode significantly affects the photochemical and photophysical properties of the anthraquinone-DNA complex. nih.gov

Therefore, this compound itself is unlikely to be a strong DNA binder. However, it serves as a core structure that can be functionalized to create potent DNA binding agents. By attaching positively charged side chains (e.g., ammonium (B1175870) groups) to the aromatic ring or to the ethoxy groups, one could design derivatives that bind DNA with high affinity. The specific placement and number of these charged groups would be critical in determining whether the resulting molecule acts as an intercalator or a groove binder, allowing for the creation of tailored DNA probes for research. nih.govacs.org Anthraquinones are also known to stabilize G-quadruplex DNA structures, which is another avenue for designing targeted research tools. nih.gov

Table 4: Anthraquinone-DNA Binding Modes

Binding ModeRequired Structural FeaturesConsequence of Binding
Intercalation Planar aromatic core; often one or two cationic side chains.Unwinding and lengthening of the DNA duplex; quenching of anthraquinone phosphorescence. acs.org
Minor Groove Binding Often multiple cationic charges; molecular shape complementary to the groove.Minimal perturbation of the DNA helix; specific recognition of sequences like AATT. nih.gov
G-Quadruplex Stabilization Large π-surface for π-π stacking with G-tetrads; side chains for groove interaction.Thermal stabilization of the G-quadruplex structure. nih.gov

Compound Index

Future Research Directions and Translational Perspectives

Development of Sustainable and Green Synthetic Routes for 1,2-Diethoxyanthracene-9,10-dione

The future synthesis of this compound must align with the principles of green chemistry, minimizing environmental impact and maximizing efficiency. Traditional synthetic methods for anthraquinone (B42736) derivatives often rely on harsh reagents and organic solvents. Future research should pivot towards more sustainable alternatives.

A promising avenue is the adaptation of solvent-free Friedel-Crafts reactions using solid acid catalysts. researchgate.net Research has demonstrated that solid catalysts, such as phosphotungstate-based materials, can effectively drive the acylation and cyclization steps required to form the anthraquinone core under solvent-free conditions, offering high yields and easy catalyst separation. researchgate.net Adapting this methodology for precursors of this compound could significantly reduce volatile organic compound (VOC) emissions.

Furthermore, exploring biocatalytic routes presents a frontier in green synthesis. Engineered enzymes could potentially perform selective oxidation or etherification steps on precursor molecules, operating in aqueous media at ambient temperatures. While still a nascent field for complex aromatics, the high specificity of enzymes could lead to cleaner reaction profiles and fewer byproducts.

Synthetic Strategy Potential Advantages Key Research Challenges
Solid-Acid Catalysis Solvent-free conditions, catalyst reusability, reduced waste.Catalyst design for specific precursors, optimizing reaction conditions (temperature, pressure).
Biocatalysis Aqueous media, high selectivity, mild reaction conditions.Enzyme discovery and engineering, substrate specificity, process scale-up.
Photocatalytic Synthesis Use of light as a clean reagent, potential for novel reaction pathways.Catalyst (photosensitizer) development, quantum yield efficiency, selectivity control.

Exploration of this compound in Self-Assembled Systems and Supramolecular Chemistry

The rigid, planar structure of the anthraquinone core, combined with the flexible ethoxy side chains, makes this compound an excellent candidate for studies in supramolecular chemistry. The interplay between π-π stacking of the aromatic systems and van der Waals interactions of the ethoxy groups can be expected to drive unique self-assembly behaviors.

Future investigations should focus on how this molecule organizes in various solvents and on surfaces. It is known that other anthraquinone derivatives can form well-defined aggregates, such as dimers, oligomers, and even two-dimensional nanosheets. rsc.orgrsc.orgrsc.org The ethoxy groups in this compound could direct the geometry of these assemblies, potentially leading to novel materials with interesting photophysical properties, such as aggregation-induced emission.

Integration into Hybrid Organic-Inorganic Nanomaterials for Multifunctional Applications

The development of hybrid materials, which combine the distinct properties of organic molecules and inorganic nanostructures, offers a pathway to creating multifunctional systems. nih.govmdpi.com this compound could serve as the organic component in such hybrids, imparting its redox-active and chromophoric characteristics.

A key research direction is the anchoring of this compound onto the surface of inorganic nanoparticles, such as titanium dioxide (TiO₂), gold (Au), or quantum dots. For instance, its integration with semiconductor nanoparticles like TiO₂ could be explored for photocatalytic applications, where the anthraquinone derivative acts as a photosensitizer to enhance visible-light absorption and charge separation. sciopen.com

Furthermore, creating hybrid nanomaterials could be beneficial for biomedical applications. researchgate.net While excluding direct therapeutic discussions, from a materials science perspective, designing nanoparticles functionalized with this compound could be explored for imaging or sensing, leveraging the inherent fluorescence or redox properties of the anthraquinone core.

Inorganic Component Potential Hybrid Functionality Research Focus
TiO₂ or ZnO Nanoparticles Enhanced PhotocatalysisInterfacial charge transfer dynamics, stability under irradiation.
Gold or Silver Nanoparticles Plasmon-Enhanced Spectroscopy/SensingSurface functionalization chemistry, plasmon-exciton coupling effects.
Magnetic Nanoparticles (e.g., Fe₃O₄) Magnetically Recoverable Catalysts/SensorsSynthesis of core-shell structures, magnetic and electronic property modulation.
Quantum Dots FRET-Based SensingEnergy transfer efficiency, spectral overlap engineering.

Advanced in-situ Spectroscopic Characterization during Reaction and Device Operation

To truly understand and optimize the behavior of this compound, it is crucial to observe it in action. Advanced operando spectroscopic techniques allow for the real-time characterization of materials under actual reaction or device operating conditions. youtube.comnih.gov

Future research should employ a suite of operando methods. For example, during the synthesis of the compound, operando Raman or IR spectroscopy could track the formation of key intermediates and byproducts, providing mechanistic insights to optimize reaction yields and purity. youtube.com

When integrated into a device, such as an electrochemical sensor or a battery, operando X-ray absorption spectroscopy (XAS) could monitor changes in the oxidation state of a metal center in a hybrid material, while UV-Vis spectroscopy tracks the state of the anthraquinone molecule itself. nih.govcnrs.fr This approach provides a direct correlation between the structural/electronic state of the molecule and the performance of the device, closing the gap between fundamental properties and practical application. youtube.com

High-Throughput Screening and Combinatorial Approaches for Derivative Discovery

While this compound is a specific target, its core structure serves as a template for a vast library of potential derivatives. High-throughput screening (HTS) and combinatorial chemistry are powerful future tools for rapidly synthesizing and evaluating new compounds based on this scaffold. nih.govaps.org

A future research program could involve creating a combinatorial library where the other positions on the anthraquinone ring (e.g., positions 3, 4, 5, 6, 7, 8) are functionalized with a variety of small chemical groups (e.g., amines, halogens, alkyls). Automated synthesis platforms could generate this library, and HTS methods would then be used to screen for specific properties. For example, a plate-based assay could screen for fluorescence in different solvent environments or for redox potentials using automated electrochemistry. This approach accelerates the discovery of new derivatives with tailored properties for specific applications, moving beyond the one-by-one synthesis and characterization paradigm. nih.gov

Theoretical Frameworks for Predicting Complex Photochemical and Electrochemical Behavior

Computational chemistry provides a powerful lens for predicting and understanding the behavior of molecules before they are ever synthesized. rsc.org For this compound and its derivatives, establishing robust theoretical frameworks is a critical future research direction.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be employed to predict key properties. acs.orgelectrochemsci.org For instance, DFT calculations can accurately estimate the redox potentials associated with the two-electron reduction of the quinone moiety, which is crucial for applications in energy storage or electrocatalysis. acs.orgrsc.org These models can systematically evaluate how adding different substituents to the anthraquinone core would tune this potential. rsc.org

Similarly, TD-DFT can predict the molecule's absorption and emission spectra, as well as the nature of its excited states. acs.org This is vital for understanding its photochemical behavior, such as its potential as a photosensitizer or its stability under UV irradiation. rsc.org By building and validating these theoretical models against experimental data for this compound, researchers can create a predictive tool to guide the design of new molecules with optimized photochemical and electrochemical characteristics, significantly accelerating the materials discovery cycle.

Property to Predict Computational Method Relevance
Redox Potential Density Functional Theory (DFT)Energy storage, electrochemistry, sensing. rsc.orgacs.org
Electronic Structure (HOMO/LUMO) Density Functional Theory (DFT)Charge transport, reactivity, electronic properties. acs.orgelectrochemsci.org
UV-Vis Absorption Spectrum Time-Dependent DFT (TD-DFT)Photocatalysis, photochemistry, colorimetric sensing. acs.org
Excited State Dynamics Femtosecond Spectroscopy SimulationsUnderstanding photostability and energy dissipation pathways. rsc.org
Molecular Geometry & Crystal Packing DFT with Dispersion CorrectionsSelf-assembly, material morphology, solid-state properties. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.